(Z)-Oct-3-en-1-ol
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Overview
Description
(Z)-Oct-3-en-1-ol is an organic compound with the molecular formula C8H16O. It is a colorless liquid with a strong fruity aroma, often used as a flavor and fragrance ingredient. This compound is also known for its presence in various natural sources, including mushrooms and certain plants .
Preparation Methods
Synthetic Routes and Reaction Conditions
(Z)-Oct-3-en-1-ol can be synthesized through the esterification of alkenes in the presence of alcohol catalysts . Another method involves the reduction of oct-3-en-1-one using suitable reducing agents .
Industrial Production Methods
In industrial settings, this compound is typically produced through the catalytic hydrogenation of oct-3-en-1-one. This process involves the use of metal catalysts such as palladium or platinum under controlled temperature and pressure conditions .
Chemical Reactions Analysis
Types of Reactions
(Z)-Oct-3-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form oct-3-en-1-one.
Reduction: The compound can be reduced to octane-1-ol.
Substitution: It can participate in substitution reactions where the hydroxyl group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Conditions vary depending on the substituent, but typically involve acids or bases as catalysts.
Major Products
Oxidation: Oct-3-en-1-one
Reduction: Octane-1-ol
Substitution: Various substituted oct-3-en-1-ol derivatives.
Scientific Research Applications
(Z)-Oct-3-en-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Studied for its role as a signaling molecule in plant and microbial interactions.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial properties.
Mechanism of Action
(Z)-Oct-3-en-1-ol exerts its effects through various molecular mechanisms. It acts as a signaling molecule in plants, mediating interactions between plants and herbivores or pathogens. In microbial systems, it disrupts cellular processes by interfering with membrane integrity and enzyme activity . The compound also affects dopamine neurons by disrupting dopamine handling, leading to neurodegeneration .
Comparison with Similar Compounds
Similar Compounds
Oct-1-en-3-ol: Another alkenyl alcohol with similar applications but different structural properties.
Oct-1-en-3-one: A ketone analog with distinct chemical behavior and uses.
3-Octen-1-ol: An isomer with different reactivity and applications
Uniqueness
(Z)-Oct-3-en-1-ol is unique due to its specific aroma profile and its role as a signaling molecule in various biological systems. Its ability to undergo diverse chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
18185-81-4 |
---|---|
Molecular Formula |
C8H16O |
Molecular Weight |
128.21 g/mol |
IUPAC Name |
oct-3-en-1-ol |
InChI |
InChI=1S/C8H16O/c1-2-3-4-5-6-7-8-9/h5-6,9H,2-4,7-8H2,1H3 |
InChI Key |
YDXQPTHHAPCTPP-AATRIKPKSA-N |
SMILES |
CCCCC=CCCO |
Isomeric SMILES |
CCCC/C=C/CCO |
Canonical SMILES |
CCCCC=CCCO |
density |
0.830-0.850 |
20125-85-3 18185-81-4 20125-84-2 |
|
physical_description |
white to slightly yellowish liquid with a musty, mushroom-like odou |
Pictograms |
Irritant; Environmental Hazard |
solubility |
insoluble in wate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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